1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
BenchChem offers high-quality 1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N3O2S/c1-19(2,3)14-4-6-16(7-5-14)30(28,29)27-10-8-26(9-11-27)18-17(21)12-15(13-25-18)20(22,23)24/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVKASABRXDYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, also known by its CAS number 1022234-53-2, is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 475.96 g/mol. The compound features a piperazine core substituted with a tert-butylphenyl sulfonyl group and a chloro-trifluoromethyl pyridine moiety, contributing to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClF3N3O2S |
| Molecular Weight | 475.96 g/mol |
| CAS Number | 1022234-53-2 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a screening for compounds against Mycobacterium tuberculosis, derivatives of piperazine, including those similar to our target compound, demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM .
Case Study:
A study focused on phenotypic screening identified several piperazine derivatives that inhibited M. tuberculosis growth effectively. The structure-activity relationship (SAR) indicated that modifications at the piperazine nitrogen could enhance activity while reducing cytotoxicity .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research into similar piperazine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs exhibited selective cytotoxicity against HepG2 liver cancer cells with IC20 values indicating effective inhibition at low concentrations .
Table: Anticancer Activity of Piperazine Derivatives
| Compound | Target Cell Line | IC20 (µM) |
|---|---|---|
| 1-(tert-butyl) | HepG2 | 9.3 |
| Analog A | MCF7 | 8.5 |
| Analog B | A549 | 10.0 |
The proposed mechanism of action for compounds like 1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For example, the inhibition of key enzymes in bacterial cell wall synthesis has been noted in related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine ring and the sulfonyl group can significantly impact potency and selectivity.
Key Findings:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfonamide motifs, similar to 1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, exhibit significant antibacterial properties. For instance, studies have shown that related sulfonamide compounds demonstrate excellent antibacterial activity against Staphylococcus aureus and Salmonella typhi, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . This suggests that our compound may also possess similar antimicrobial capabilities.
Central Nervous System Activity
The piperazine moiety in the compound is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin receptors, particularly the 5-HT7 receptor. In binding affinity studies, compounds with piperazine derivatives showed promising results, indicating potential applications in treating mood disorders or other CNS-related conditions .
Structure-Activity Relationship
The presence of the tert-butylphenyl and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Studies focusing on related compounds have highlighted how modifications to these groups can significantly alter pharmacokinetic properties and biological activity .
Case Studies on Analogous Compounds
Several case studies have documented the synthesis and evaluation of piperazine-based compounds for various therapeutic uses:
- A study demonstrated that piperazine derivatives exhibited significant inhibition of tumor growth in preclinical models, suggesting their potential as anticancer agents .
- Another investigation into sulfonamide-containing compounds revealed their effectiveness against resistant bacterial strains, showcasing their relevance in addressing antibiotic resistance issues .
Formulation and Delivery Methods
Research into aerosol formulations of piperazine analogs has shown that they can be effectively administered via inhalation. This method allows for targeted delivery to the lungs, which is particularly beneficial for treating respiratory conditions. The formulation parameters such as droplet size and deposition efficiency are crucial for maximizing therapeutic effects .
Preparation Methods
Nucleophilic Aromatic Substitution
Intermediate A is synthesized via nucleophilic aromatic substitution (NAS) between piperazine and 2,3-dichloro-5-(trifluoromethyl)pyridine. The reaction exploits the differential reactivity of the chlorides on the pyridine ring.
Procedure :
- Reactants :
- 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
- Piperazine (1.2 eq)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate (2.0 eq)
- Conditions :
- Temperature: 80–100°C
- Duration: 12–24 hours
- Workup :
- Filtration to remove inorganic salts
- Solvent evaporation under reduced pressure
- Purification via column chromatography (silica gel, ethyl acetate/hexane)
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Deprotonation of piperazine by the base, generating a nucleophilic amine.
- Attack at the less hindered C2 position of the pyridine ring, displacing chloride.
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward substitution, while steric effects dictate regioselectivity.
Synthesis of Intermediate B: 1-(4-Tert-Butylphenyl)Sulfonylpiperazine
Sulfonylation of Piperazine
Intermediate B is prepared by reacting piperazine with 4-tert-butylbenzenesulfonyl chloride. Monosubstitution is achieved by controlling stoichiometry or using protective groups.
Procedure :
- Reactants :
- Piperazine (1.0 eq)
- 4-Tert-butylbenzenesulfonyl chloride (1.1 eq)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (2.0 eq)
- Conditions :
- Temperature: 0–5°C (initial), then room temperature
- Duration: 4–6 hours
- Workup :
- Washing with aqueous HCl (1M) and brine
- Drying over sodium sulfate
- Solvent evaporation and recrystallization (ethanol/water)
Challenges in Monosubstitution
Piperazine’s two equivalent amines often lead to disubstitution. Strategies to mitigate this include:
- Protective Groups : Using tert-butoxycarbonyl (Boc) to block one amine before sulfonylation, followed by deprotection (see Section 5).
- Stoichiometric Control : Limiting sulfonyl chloride to 1.1 equivalents.
Coupling Strategies for Final Product Assembly
Direct Coupling of Intermediates A and B
Combining Intermediate A and B under basic conditions facilitates the formation of the target compound.
Procedure :
- Reactants :
- Intermediate A (1.0 eq)
- Intermediate B (1.0 eq)
- Solvent: DMF or DMSO
- Base: Sodium hydride (1.2 eq)
- Conditions :
- Temperature: 60–80°C
- Duration: 8–12 hours
- Workup :
- Dilution with water
- Extraction with ethyl acetate
- Purification via flash chromatography
Sequential Functionalization of Piperazine
An alternative approach involves functionalizing piperazine stepwise:
- Sulfonylation First :
- Piperazine → 1-(4-tert-butylphenyl)sulfonylpiperazine (Intermediate B)
- Followed by pyridinyl substitution (as in Section 2.1).
- Pyridinyl Substitution First :
- Piperazine → 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (Intermediate A)
- Followed by sulfonylation (as in Section 3.1).
Comparative Data :
| Approach | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Direct Coupling | 50–65 | 95–98 | Competing disubstitution |
| Sequential Route 1 | 55–70 | 97–99 | Protecting group management |
| Sequential Route 2 | 60–75 | 96–98 | Sulfonylation regioselectivity |
Protective Group Strategies
The Chinese patent CN113185478B details Boc protection for piperazine, which can be adapted for sulfonylation:
- Protection :
- Piperazine + Boc₂O → 1-Boc-piperazine
- Sulfonylation :
- 1-Boc-piperazine + 4-tert-butylbenzenesulfonyl chloride → 1-Boc-4-(sulfonyl)piperazine
- Deprotection :
- HCl/dioxane → 1-(4-tert-butylphenyl)sulfonylpiperazine
Advantages :
- High regiocontrol (≥95% monosubstitution).
- Compatibility with subsequent pyridinyl substitution.
Q & A
How can researchers optimize the synthesis of 1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves coupling reactions between piperazine intermediates and sulfonyl/aryl halide derivatives. Key optimization strategies include:
- Coupling Reagents : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents to activate carboxylic acid intermediates, enhancing reaction efficiency .
- Solvent Selection : Anhydrous DMF (dimethylformamide) or acetonitrile is optimal for facilitating nucleophilic substitution and minimizing side reactions .
- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) effectively isolates the product with ≥95% purity .
- Reaction Monitoring : LC-MS or TLC at intermediate steps ensures proper progression and identifies byproducts early .
What methodologies are employed to evaluate the biological activity of piperazine derivatives like this compound against microbial or cellular targets?
Methodological Answer:
Biological evaluation typically involves:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods. Piperazine derivatives with trifluoromethyl groups have shown moderate activity (MIC: 8–64 µg/mL) .
- Enzyme Inhibition Studies : Kinase or receptor binding assays (e.g., fluorescence polarization) to assess interaction with targets like tyrosine kinases. IC₅₀ values are calculated using dose-response curves .
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) to identify anti-proliferative effects .
Which advanced spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry of the pyridinyl and sulfonyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 365.1351 for C₁₈H₁₈F₃N₃O₂) validates molecular formula .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the piperazine ring (if present) .
How should researchers address discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions : Standardize parameters (e.g., pH, temperature, solvent) to ensure reproducibility. For example, DMSO concentration in cell assays should be ≤0.1% to avoid cytotoxicity artifacts .
- Cell Lines/Strains : Use authenticated cell lines (e.g., ATCC sources) and validate microbial strains via genomic sequencing .
- Data Normalization : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .
- Statistical Analysis : Apply multivariate regression to isolate variables affecting potency (e.g., lipophilicity vs. hydrogen bonding) .
How can computational modeling be integrated with experimental approaches to predict the reactivity and pharmacokinetics of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., kinases) to prioritize derivatives for synthesis. For example, docking scores correlate with experimental IC₅₀ values (R² > 0.7) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism to guide lead optimization .
What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time during scale-up .
- Solvent Recycling : Use DMF recovery systems to reduce costs and environmental impact .
- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥90% purity via HPLC) to ensure batch consistency .
What are the key challenges in achieving regioselective functionalization of the pyridinyl moiety in this compound?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to direct electrophilic substitution to the 3-chloro-5-trifluoromethylpyridin-2-yl position .
- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to selectively modify the pyridine ring without affecting the sulfonyl group .
- Kinetic vs. Thermodynamic Control : Optimize temperature (e.g., 0°C vs. reflux) to favor desired regioisomers .
How can researchers validate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes (1 mg/mL) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition (IC₅₀ < 10 µM indicates high risk) .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (e.g., >90% binding reduces bioavailability) .
What synthetic routes are available for introducing alternative substituents to the tert-butylphenyl group?
Methodological Answer:
- Nucleophilic Aromatic Substitution : Replace tert-butyl with electron-withdrawing groups (e.g., nitro) using HNO₃/H₂SO₄ under controlled conditions (0–5°C) .
- Buchwald-Hartwig Amination : Introduce aryl amines via Pd₂(dba)₃/Xantphos catalysis (e.g., to attach pyridyl or thiophenyl groups) .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for solubility enhancement .
How do steric and electronic effects of the trifluoromethyl group influence the compound's reactivity and bioactivity?
Methodological Answer:
- Steric Effects : The bulky CF₃ group at the pyridinyl 5-position hinders rotation, locking the molecule in a bioactive conformation (e.g., IC₅₀ improves 10-fold vs. non-CF₃ analogs) .
- Electronic Effects : Strong electron-withdrawing effect of CF₃ increases electrophilicity of adjacent chlorine, enhancing reactivity in SNAr reactions (k = 0.15 min⁻¹ vs. 0.03 min⁻¹ for non-CF₃ analogs) .
- Metabolic Stability : CF₃ reduces oxidative metabolism by CYP450, increasing plasma half-life (t₁/₂ = 6.2 h vs. 1.8 h for methyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
